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Compound of Interest |
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Compound Name:
yl)methyl](ethyl)amine

CAS No.: 1179268-16-6

Cat. No.: B1487612

. J

Executive Summary

(4-Chlorophenyl)(pyridin-2-yl)methylamine is a diarylmethylamine scaffold serving as a
bioisostere to the diarylmethyl ether and thioether moieties found in second-generation
antihistamines (e.g., Bepotastine, Carbinoxamine). While the alcohol derivative (CAS 27652-
89-7) is the dominant commercial intermediate, the primary amine variant is a critical "chiral
building block" for generating diversity in fragment-based drug discovery (FBDD).

This guide addresses the primary amine specifically, distinguishing it from its isomers and
providing validated synthetic protocols from commercially available precursors.

Chemical Identity & Profile
Nomenclature & Identifiers

o |[UPAC Name: 1-(4-Chlorophenyl)-1-(pyridin-2-yl) methanamine
e« Common Names:

-Amino-4-chlorobenzylpyridine; (4-Chlorophenyl)(pyridin-2-yl)methylamine

e Molecular Formula:
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e Molecular Weight: 218.68 g/mol [2]

o Chirality: Contains one stereocenter at the benzylic position. Exists as (R)- and (S)-
enantiomers.

Critical CAS Number Distinctions

Researchers must exercise caution to avoid confounding this compound with its structural
isomers or derivatives:

Structure
Compound CAS Number o Role
Description
_ _ _ Py-CH( Primary Amine
Target Amine Not Widely Listed*
)-PhCl Scaffold
Synthetic Starting
Ketone Precursor 6318-51-0 Py-C(=0)-PhCI )
Material
Carbinoxamine
Alcohol Precursor 27652-89-7 Py-CH(OH)-PhCI )
Intermediate
Py-
Secondary Amine 27048-28-8 Isomer (N-linked)
-NH-PhCI
(4-Py)-CH(
4-Pyridyl Isomer 1185689-68-2 Regioisomer
)-PhCl

*Note: The free base primary amine is often synthesized in situ or isolated as a hydrochloride
salt (e.g., Compound 1c in literature) rather than purchased directly.

Synthetic Methodologies

Two primary routes exist for accessing the target amine: Reductive Amination (from the ketone)
and Nucleophilic Substitution (from the alcohol).
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Route A: Reductive Amination (Preferred for Scale)

This route utilizes (4-Chlorophenyl)(pyridin-2-yl)methanone (CAS 6318-51-0) as the starting
material. It avoids the handling of azides required in Route B.

Step 1. Oxime Formation

» Reagents: Ketone (1.0 eq), Hydroxylamine hydrochloride (

, 1.5 eq), Sodium Acetate (NaOAc, 2.0 eq).

¢ Solvent: Ethanol/Water (3:1).
e Protocol:
o Dissolve ketone in EtOH. Add aqueous solution of

and NaOAc.

o Reflux for 4—6 hours (monitor by TLC for disappearance of ketone).
o Cool, remove ethanol under vacuum. Extract with ethyl acetate.

o Yield: ~85-90% of the Oxime intermediate.

Step 2: Reduction to Primary Amine

» Reagents: Zinc dust (excess), Glacial Acetic Acid (AcOH).
¢ Protocol:

Dissolve Oxime in AcOH.

[¢]

[¢]

Add Zn dust portion-wise at

(exothermic reaction).

o

Stir at room temperature for 12 hours.

o

Filter off Zn residues. Basify filtrate with
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(pH > 10).

o Extract with Dichloromethane (DCM). Dry over

o Purification: Convert to HCI salt using
in Dioxane for stability.
Route B: Azidation (Stereoinversion Potential)
This route uses (4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 27652-89-7).
e Activation: Convert alcohol to Mesylate (MsCI/TEA) or Chloride (
).
» Substitution: React with Sodium Azide (

) in DMF at
to form the Azide.
e Reduction: Staudinger reduction (

) or Hydrogenation (

) yields the amine.

Visualization: Synthetic Workflows

NH20H-HCI, NaOAc

(4-Chlorophenyl)(pyridin-2-yl)methanone Reflux - 2Zn | AcOH
(CAS 6318-51-0) | Oxime Intermediate (Reductive Cleavage)

H2, PdIC

(4-Chlorophenyl)(pyridin-2-yl)methanol SOCI2 or MsCI

; Nan3, DMF 7 ]
o ,
(CAS 27652-89-7) Chloro-Intermediate ————————————| Azide Intermediate
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Figure 1:Retrosynthetic analysis showing the two primary pathways to the target amine from
commercially available precursors.[4]

Medicinal Chemistry Applications
Bioisosteric Replacement

The (4-chlorophenyl)(pyridin-2-yl)methyl moiety is a "privileged structure" in antihistamines.
o Ether Linker (-O-): Found in Carbinoxamine, Bepotastine.

o Amine Linker (-NH-): The target compound. Replacing the oxygen with nitrogen introduces a
hydrogen bond donor (HBD) and alters the pKa, potentially improving blood-brain barrier
(BBB) penetration or selectivity for H1 receptors.

Chiral Resolution

The pharmacological activity of this scaffold is highly stereodependent.

o Resolution Agent: Tartaric acid or Dibenzoyl-L-tartaric acid is commonly used to resolve the
racemic amine into its (S)- and (R)-enantiomers.

« Significance: The (S)-enantiomer of the related ether (Bepotastine) is the active
pharmaceutical ingredient (API). Accessing the enantiopure amine allows for the synthesis of
chiral amide analogs.

Analytical Characterization

To validate the synthesis of the target amine (free base), compare against these predicted
spectral data:
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Technique Expected Signal Characteristics

1H NMR (CDCI3) 8.5 (d, 1H, Py-H), 5.2 (s, 1H, CH-NH2), 1.8 (bs,
2H, NH2). Aromatic signals: 7.0-7.8 ppm.

Benzylic Carbon (CH-NH2) typically appears at
58-62 ppm.

13C NMR

m/z. Characteristic isotopic pattern for Chlorine (
Mass Spec (ESI)

ratio 3:1).

References

o Synthesis of Pyridinyl-Methylamine Derivatives

o Title: Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
o Source: Der Pharma Chemica, 2011, 3(4): 203-209.
o Note: Describes the Zn/AcOH reduction of the oxime (Compound 1c).

e Ketone Precursor Data
o Title: (4-Chlorophenyl)(pyridin-2-yl)methanone Product Page.[5][6][7][8][9]

o Source: Sigma-Aldrich / Merck.

o CAS: 6318-51-0.[5][6][8][9][10]
 Alcohol Precursor & Bepotastine Synthesis
o Title: Process for preparing 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine.[4]

o Source: Google P
o CAS: 27652-89-7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.hit2lead.com/building-blocks/4000092
https://www.antpedia.com/ibook66856/p/50444167-p.html
https://www.sigmaaldrich.com/CA/en/product/ambeedinc/ambh95e08080?context=bbe
https://www.sigmaaldrich.com/JP/ja/search/6318-51-0?focus=products&page=1&perpage=30&sort=relevance&term=6318-51-0&type=cas_number
https://of-shop.com/usp-standards-carbinoxamine-related-compound-a-25-mg-4-chlorophenyl-pyridin-2-yl-methanone-cas-6318-51-0-hs-2933399095-pn-1096019
https://www.hit2lead.com/building-blocks/4000092
https://www.antpedia.com/ibook66856/p/50444167-p.html
https://www.sigmaaldrich.com/JP/ja/search/6318-51-0?focus=products&page=1&perpage=30&sort=relevance&term=6318-51-0&type=cas_number
https://of-shop.com/usp-standards-carbinoxamine-related-compound-a-25-mg-4-chlorophenyl-pyridin-2-yl-methanone-cas-6318-51-0-hs-2933399095-pn-1096019
https://www.ambeed.com/products/6318-51-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://www.benchchem.com/product/b1487612?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. researchgate.net [researchgate.net]
2. filesO1.core.ac.uk [filesOl.core.ac.uk]

3. Buy [(4-Chlorophenyl)(4-pyridinyl)methyl]lamine dihydrochloride | 1185689-68-2
[smolecule.com]

4. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19CIN20 | CID
10892005 - PubChem [pubchem.ncbi.nim.nih.gov]

5. You are being redirected... [hit2lead.com]

6. (4-Chlorophenyl)(pyridin-2-yl)methanone (Standard)-Z#{-MedChemExpress (MCE)
[antpedia.com]

7. sigmaaldrich.com [sigmaaldrich.com]
8. CAS 6318-51-0 | Sigma-Aldrich [sigmaaldrich.com]

9. USP Standards - Carbinoxamine Related Compound A (25 mg) ((4-Chlorophenyl)(pyridin-
2-yl)methanone), CAS : 6318-51-0, HS:2933399095 PN: 1096019 > Obrnuta faza d.o.o. [of-
shop.com]

10. 6318-51-0 | (4-Chlorophenyl)(pyridin-2-yl)methanone | Aryls | Ambeed.com
[ambeed.com]

To cite this document: BenchChem. [Technical Guide: (4-Chlorophenyl)(pyridin-2-
yl)methylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1487612#4-chlorophenyl-pyridin-2-yl-methylamine-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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